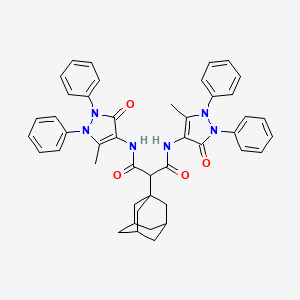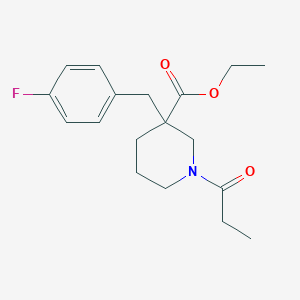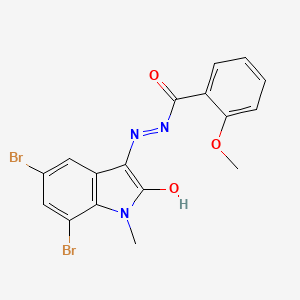
2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide is a complex organic compound that features an adamantyl group and two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantyl group, followed by the formation of the pyrazole rings. Key steps include:
Formation of Adamantyl Group: This can be achieved through the reaction of adamantane with suitable reagents.
Synthesis of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with diketones.
Coupling Reactions: The final step involves coupling the adamantyl group with the pyrazole rings under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide: can be compared with other adamantyl-containing compounds and pyrazole derivatives.
Adamantane: Known for its rigid structure and use in antiviral drugs.
Pyrazole Derivatives: Widely studied for their biological activities.
Uniqueness
The uniqueness of 2-(1-adamantyl)-N,N’-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide lies in its combination of an adamantyl group with pyrazole rings, which may confer unique properties such as enhanced stability and specific biological activities.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N,N'-bis(3-methyl-5-oxo-1,2-diphenylpyrazol-4-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O4/c1-29-39(43(54)50(36-19-11-5-12-20-36)48(29)34-15-7-3-8-16-34)46-41(52)38(45-26-31-23-32(27-45)25-33(24-31)28-45)42(53)47-40-30(2)49(35-17-9-4-10-18-35)51(44(40)55)37-21-13-6-14-22-37/h3-22,31-33,38H,23-28H2,1-2H3,(H,46,52)(H,47,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGAMHKLEUAESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C)C78CC9CC(C7)CC(C9)C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)

![1-[[5-(3-nitrophenyl)furan-2-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6053215.png)

![1-[1-(2-adamantyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B6053223.png)
![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![3-(4-fluorophenyl)-7-(2-morpholinoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
![N-tert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B6053245.png)
![1-cyclopentyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6053253.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE](/img/structure/B6053267.png)
![2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6053291.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)

